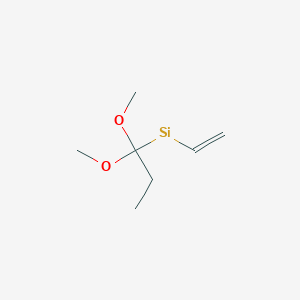
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione is a complex polymeric compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is synthesized through the polymerization of multiple monomers, resulting in a material with unique properties and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione involves the polymerization of the respective monomers. The reaction typically occurs under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for efficiency and consistency, ensuring high-quality polymer output. The monomers are carefully measured and mixed, followed by the polymerization reaction under controlled conditions. The resulting polymer is then purified and processed into various forms for different applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione has numerous scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials and as a component in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites, offering enhanced durability and functionality.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. The exact mechanism depends on the specific application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid and 1,1-methylenebis4-isocyanatocyclohexane .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol and 1,2-ethanediol .
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione stands out due to its unique combination of monomers, resulting in a polymer with distinct properties. Its versatility and wide range of applications make it a valuable material in various fields.
Eigenschaften
CAS-Nummer |
57087-32-8 |
|---|---|
Molekularformel |
C33H46O15 |
Molekulargewicht |
682.7 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H10O4.C6H14O2.C5H12O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DBNBFKIJSKZBNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
57087-32-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


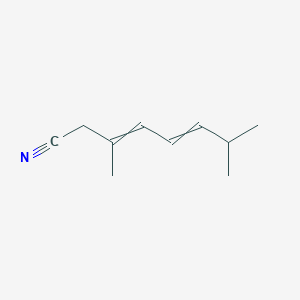

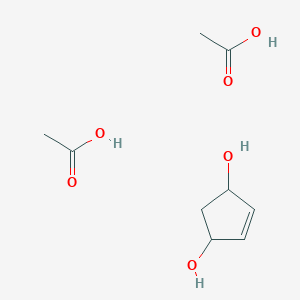
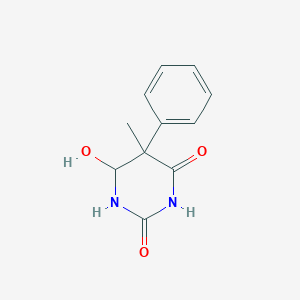
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
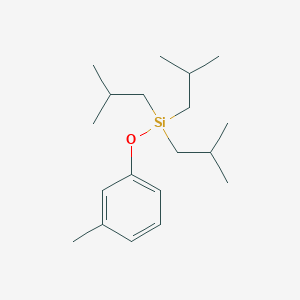
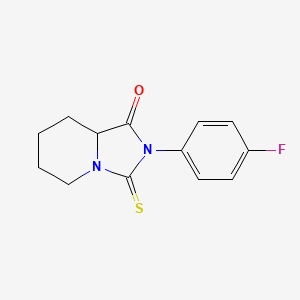
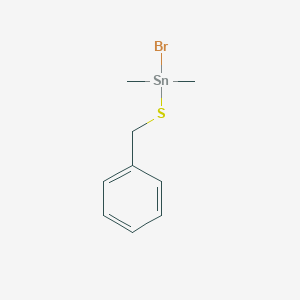


![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
